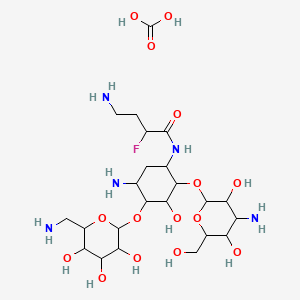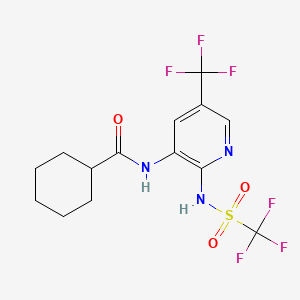
Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)- is a complex organic compound characterized by the presence of trifluoromethyl and sulfonyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)- typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions to ensure selective substitution.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides (RSO₂Cl) in the presence of a base like pyridine or triethylamine.
Amidation: The final step involves the formation of the carboxamide group through the reaction of cyclohexanecarboxylic acid with an amine derivative under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the trifluoromethyl groups using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators due to the presence of the trifluoromethyl group, which can enhance binding affinity and metabolic stability.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. The trifluoromethyl and sulfonyl groups are known to improve the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance, due to the stability imparted by the trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-aminopyridinyl)-: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(methylsulfonyl)amino)-3-pyridinyl)-: Contains a methylsulfonyl group instead of a trifluoromethylsulfonyl group, affecting its physical and chemical properties.
Uniqueness
The presence of both trifluoromethyl and trifluoromethylsulfonyl groups in Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)- makes it unique. These groups confer high stability, lipophilicity, and the ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of Cyclohexanecarboxamide, N-(5-(trifluoromethyl)-2-(((trifluoromethyl)sulfonyl)amino)-3-pyridinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
141284-31-3 |
|---|---|
Formule moléculaire |
C14H15F6N3O3S |
Poids moléculaire |
419.34 g/mol |
Nom IUPAC |
N-[5-(trifluoromethyl)-2-(trifluoromethylsulfonylamino)pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H15F6N3O3S/c15-13(16,17)9-6-10(22-12(24)8-4-2-1-3-5-8)11(21-7-9)23-27(25,26)14(18,19)20/h6-8H,1-5H2,(H,21,23)(H,22,24) |
Clé InChI |
RQEGVJJJECENCD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=C(N=CC(=C2)C(F)(F)F)NS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



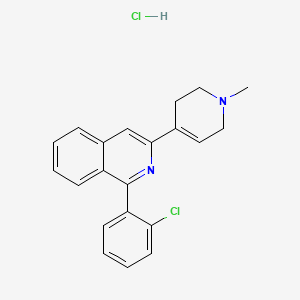
![5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-hydroxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12764897.png)

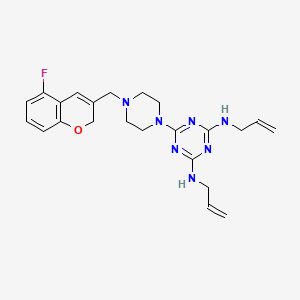

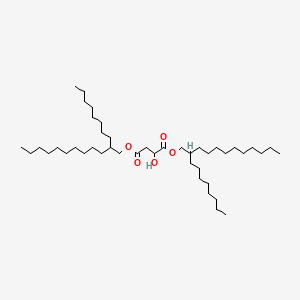

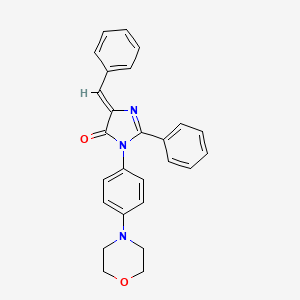
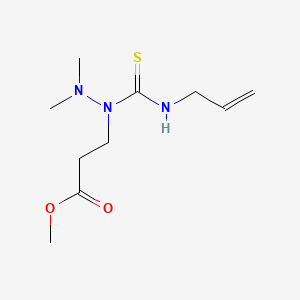

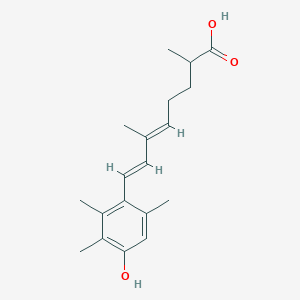
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
